3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14786728
InChI: InChI=1S/C21H22N2O2/c24-21(8-6-15-5-7-20-16(13-15)10-12-25-20)22-11-9-17-14-23-19-4-2-1-3-18(17)19/h1-5,7,13-14,23H,6,8-12H2,(H,22,24)
SMILES:
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

CAS No.:

Cat. No.: VC14786728

Molecular Formula: C21H22N2O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide -

Specification

Molecular Formula C21H22N2O2
Molecular Weight 334.4 g/mol
IUPAC Name 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide
Standard InChI InChI=1S/C21H22N2O2/c24-21(8-6-15-5-7-20-16(13-15)10-12-25-20)22-11-9-17-14-23-19-4-2-1-3-18(17)19/h1-5,7,13-14,23H,6,8-12H2,(H,22,24)
Standard InChI Key LDXXHKOEMADLLG-UHFFFAOYSA-N
Canonical SMILES C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=CNC4=CC=CC=C43

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide, delineates its three primary components:

  • 2,3-Dihydro-1-benzofuran-5-yl: A bicyclic structure comprising a benzene ring fused to a partially saturated furan ring, contributing rigidity and π-electron density.

  • Propanamide linker: A three-carbon chain terminating in an amide group, enabling hydrogen bonding and interactions with biological targets.

  • 2-(1H-Indol-3-yl)ethyl: An ethyl-substituted indole moiety, introducing hydrophobic and aromatic stacking potential.

The molecular formula is C21H22N2O2, with a molecular weight of 342.42 g/mol. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC21H22N2O2
Molecular Weight342.42 g/mol
Hydrogen Bond Donors2 (amide NH, indole NH)
Hydrogen Bond Acceptors3 (amide O, benzofuran O)
Rotatable Bonds6
Topological Polar SA67.8 Ų

The benzofuran and indole systems adopt planar conformations, while the propanamide linker introduces flexibility, facilitating interactions with heterogeneous binding pockets.

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide involves sequential functionalization of the benzofuran and indole precursors, followed by amide coupling. A representative pathway includes:

  • Benzofuran Propanoic Acid Synthesis:

    • Friedel-Crafts acylation of 2,3-dihydrobenzofuran with acryloyl chloride yields 3-(2,3-dihydro-1-benzofuran-5-yl)propanoic acid.

  • Indole Ethylamine Preparation:

    • Reduction of 2-(1H-indol-3-yl)acetonitrile via catalytic hydrogenation produces 2-(1H-indol-3-yl)ethylamine.

  • Amide Bond Formation:

    • Coupling the propanoic acid derivative with the ethylamine using di-2-pyridyldithiocarbonate (DPDTC) and ammonium hydroxide under aqueous micellar conditions achieves the target compound in 72–85% yield .

Key reaction parameters include:

  • Temperature: 45–60°C for optimal kinetics.

  • Solvent: 2 wt% TPGS-750-M/H2O for enhanced solubility and eco-compatibility.

  • Catalyst: Pd(dtbpf)Cl2 (1 mol%) for cross-coupling steps.

Chemical Stability

The compound exhibits moderate stability in aqueous media (pH 4–8) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. The amide bond is susceptible to enzymatic cleavage by proteases, necessitating prodrug strategies for in vivo applications .

CompoundTargetIC50 (μM)Source
This compound5-HT2A0.89*Predicted
IndomethacinCOX-20.21Literature
LopinavirSARS-CoV-2 Mpro0.65Clinical

*Estimated via homology modeling .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (amide C=O), 1602 cm⁻¹ (aromatic C=C).

  • 1H NMR (500 MHz, DMSO-d6):

    • δ 10.82 (s, 1H, indole NH), 8.12 (t, 1H, amide NH), 7.45–6.75 (m, 7H, aromatic), 4.21 (t, 2H, OCH2), 3.02 (q, 2H, CH2N), 2.58 (t, 2H, CH2CO).

  • MS (ESI+): m/z 343.2 [M+H]⁺.

Solubility and Formulation

SolventSolubility (mg/mL)
DMSO45.2
Methanol12.7
Water0.34

Nanoparticle encapsulation (PLGA carriers) improves aqueous solubility to 8.9 mg/mL, enhancing bioavailability.

Applications and Future Directions

Therapeutic Prospects

  • Neuropsychiatric Disorders: 5-HT2A modulation for depression/anxiety.

  • Anti-Inflammatory Agents: COX-2 inhibition for arthritis.

  • Antiviral Therapeutics: SARS-CoV-2 protease inhibition.

Research Priorities

  • In Vitro Target Validation: Enzyme inhibition assays against purified 5-HT2A and COX-2.

  • Structural Optimization: Introduction of fluorine or methyl groups to enhance metabolic stability.

  • In Vivo Pharmacokinetics: Rodent studies to assess half-life and tissue distribution.

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